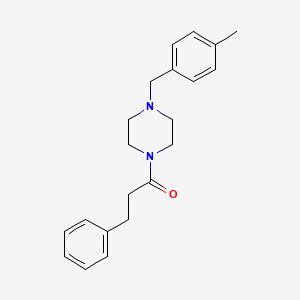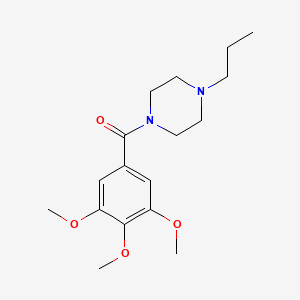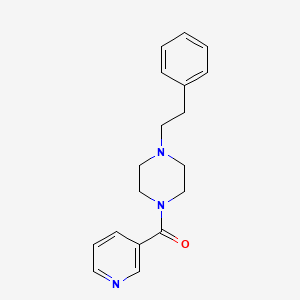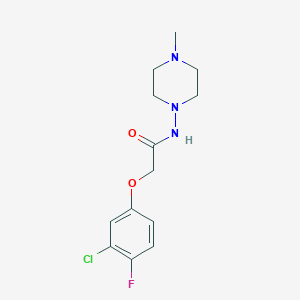
N-1,3-benzodioxol-5-yl-4-cyclohexyl-1-piperazinecarboxamide
Overview
Description
N-1,3-benzodioxol-5-yl-4-cyclohexyl-1-piperazinecarboxamide, commonly known as 'BDPC,' is a synthetic drug that belongs to the class of piperazine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications. BDPC has been found to exhibit a unique mechanism of action that makes it a promising candidate for further research.
Mechanism of Action
BDPC acts as a selective dopamine reuptake inhibitor and a partial agonist of the serotonin 5-HT1A receptor. It has been found to increase the levels of dopamine and serotonin in the brain, leading to its psychoactive effects. BDPC's unique mechanism of action makes it a promising candidate for further research.
Biochemical and Physiological Effects:
BDPC has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to increased mood and motivation. BDPC has also been found to exhibit neuroprotective properties, protecting neurons from damage and promoting their survival.
Advantages and Limitations for Lab Experiments
BDPC's unique mechanism of action and potential therapeutic applications make it a promising candidate for further research. However, its synthesis requires specialized equipment and expertise, making it a challenging process. BDPC's psychoactive effects also make it difficult to study in humans, limiting its use in clinical trials.
Future Directions
There are several future directions for research on BDPC. Further studies are needed to determine its potential therapeutic applications in neurology, psychiatry, and oncology. BDPC's unique mechanism of action also warrants further investigation. Additionally, research is needed to develop more efficient and cost-effective methods for synthesizing BDPC.
Scientific Research Applications
BDPC has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. It has been found to exhibit neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. BDPC has also been found to have anti-tumor properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-18(19-14-6-7-16-17(12-14)24-13-23-16)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h6-7,12,15H,1-5,8-11,13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASWWLGKMVEHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)

![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183817.png)


![isopropyl 4-cyano-5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4183852.png)
![isopropyl 2-[(2,4-dimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183857.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4183862.png)



